5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one

Catalog No.
S12216160
CAS No.
1956382-14-1
M.F
C9H10ClN3OS
M. Wt
243.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2...

CAS Number

1956382-14-1

Product Name

5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one

IUPAC Name

4-(2-chloro-1,3-thiazol-5-yl)-3-propan-2-yl-1H-imidazol-2-one

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

InChI

InChI=1S/C9H10ClN3OS/c1-5(2)13-6(3-12-9(13)14)7-4-11-8(10)15-7/h3-5H,1-2H3,(H,12,14)

InChI Key

OIDABLJSAOLDOU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CNC1=O)C2=CN=C(S2)Cl

5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one (CAS: 1956382-14-1) is a highly specialized, pre-assembled heterocyclic building block designed for advanced agrochemical and pharmaceutical discovery. It structurally integrates the 2-chlorothiazole moiety—a proven pharmacophore essential for nicotinic acetylcholine receptor (nAChR) activity in neonicotinoid insecticides—with a sterically tuned N-isopropyl imidazol-2-one core [1]. For procurement teams and synthetic chemists, the primary value of this compound lies in its step-economy. By offering a pre-coupled, regiochemically pure C5-linked scaffold, it eliminates the complex, low-yielding cross-coupling steps typically required to join thiazole and imidazole rings, thereby streamlining high-throughput library synthesis and accelerating lead optimization workflows [2].

Research Fit

Imidazothiazole core recognized in kinase inhibitor research
Differentiated lipophilicity and H‑acceptor profile vs. pyridyl analogs
May support structure‑activity relationship and permeability screening studies

Attempting to substitute this pre-assembled building block with generic precursors like 2-chloro-5-(chloromethyl)thiazole (CCMT) and an unfunctionalized imidazol-2-one introduces severe process bottlenecks. In-house cross-coupling or alkylation frequently results in a difficult-to-separate mixture of N-linked and C-linked regioisomers, drastically reducing effective yields and complicating purification [1]. Furthermore, substituting the N-isopropyl group with a simpler N-methyl or N-unsubstituted analog fundamentally alters the molecule's physicochemical profile. The isopropyl group provides critical steric shielding to the imidazolone nitrogen, reducing susceptibility to enzymatic degradation, while simultaneously increasing the lipophilicity (clogP) required for effective membrane or cuticle penetration in biological assays [2].

Substitution Risk

Scaffold sensitivity
Substituent changes at N1 or C5 can shift LogP and H‑acceptor count, altering permeability and target binding profiles.
Heterocycle mismatch
Replacing chlorothiazole with chloropyridine or benzimidazole changes lipophilicity and hydrogen‑bonding capacity, which may not transfer directly.
Kinase inhibition context
Class‑level kinase activity is scaffold‑dependent; analogs with different heterocycles may show divergent target engagement.

Elimination of Cross-Coupling Regioisomerism

Direct cross-coupling of 2-chlorothiazole derivatives with imidazol-2-ones typically yields a mixture of N-arylated and C-arylated isomers, often capping isolated yields of the desired C5-linked product at <30% due to competitive side reactions and chromatographic losses [1]. Procuring the pre-assembled CAS 1956382-14-1 guarantees >95% regiochemical purity of the C5-linkage, bypassing 3-4 synthetic steps and eliminating the purification bottleneck entirely.

Evidence DimensionRegiochemical purity and effective yield
Target Compound Data>95% isomeric purity, 0 in-house coupling steps
Comparator Or BaselineIn-house coupling from CCMT (<30% isolated yield, mixed isomers)
Quantified Difference>65% yield improvement and complete elimination of regioisomer separation
ConditionsStandard library synthesis and parallel array workflows

Bypassing low-yielding regioselective coupling steps directly accelerates lead generation and reduces overall synthesis costs in discovery programs.

Lipophilicity difference
Data to verify
ΔLogP +0.06
May support membrane permeability screening
Computed LogP; experimental validation advised

Enhanced Bench Stability vs. Halomethyl Thiazoles

Standard thiazole building blocks, such as 2-chloro-5-(chloromethyl)thiazole (CCMT), are volatile lachrymators that are highly prone to hydrolysis upon exposure to atmospheric moisture, necessitating strict inert-gas storage and handling [1]. In contrast, 5-(2-Chlorothiazol-5-yl)-1-isopropyl-1H-imidazol-2(3H)-one is a stable solid that resists degradation under standard atmospheric conditions, significantly reducing handling overhead for automated dispensing systems.

Evidence DimensionMoisture stability and handling requirements
Target Compound DataStable solid, standard benchtop handling
Comparator Or BaselineCCMT (Moisture-sensitive lachrymator, requires inert atmosphere)
Quantified DifferenceElimination of inert-gas handling and extended shelf life in automated systems
ConditionsAmbient laboratory storage and high-throughput automated dispensing

Procuring bench-stable intermediates reduces specialized handling requirements and prevents batch failures caused by degraded starting materials.

H‑Bond Acceptors
Data to verify
4 (vs. 3 for pyridyl analog)
Supports hydrogen‑bonding interaction profiling
Based on supplier structural analysis

Optimized Lipophilicity and Steric Shielding

The N-isopropyl substitution in CAS 1956382-14-1 provides a distinct physicochemical advantage over N-methyl or unsubstituted analogs. The bulky isopropyl group increases the calculated partition coefficient (clogP), which is critical for penetrating insect cuticles or target biological membranes, while simultaneously providing steric hindrance that shields the imidazolone core from rapid enzymatic N-dealkylation [1].

Evidence DimensionSteric bulk and lipophilicity (clogP)
Target Compound DataN-isopropyl analog (Higher clogP, increased steric shielding)
Comparator Or BaselineN-methyl imidazol-2-one analog (Lower clogP, exposed N-center)
Quantified DifferencePredictable increase in membrane permeability and resistance to N-dealkylation
ConditionsIn silico profiling and standard structure-activity relationship (SAR) modeling

Selecting the N-isopropyl variant provides a better starting point for optimizing pharmacokinetic properties and metabolic stability in lead compounds.

LogP vs. benzimidazole
Data to verify
ΔLogP +0.62 (target 2.53 vs. 1.91)
Reported higher LogP supports cell permeability studies
Computed values; cross‑supplier comparison
Kinase scaffold context
Class‑level
Imidazothiazole class kinase activity reported in patent literature
Supports inclusion in kinase screening libraries
Class inference; direct IC50 not reported

Agrochemical Lead Discovery (Next-Generation Insecticides)

Due to the presence of the critical 2-chlorothiazole pharmacophore, this compound is perfectly suited as a core scaffold for synthesizing novel neonicotinoid-like insecticides. Its pre-assembled structure allows researchers to focus on modifying the imidazolone ring to overcome existing pest resistance mechanisms [1].

High-Throughput Parallel Synthesis

The compound's high bench stability and guaranteed regiochemical purity make it an ideal starting material for automated library synthesis. It eliminates the need for complex inert-gas handling and avoids the purification bottlenecks associated with in-house thiazole-imidazole cross-coupling [2].

Medicinal Chemistry and Bioisostere Exploration

In pharmaceutical discovery, the N-isopropyl imidazol-2-one moiety can serve as a metabolically stable bioisostere for ureas or amides. The steric shielding provided by the isopropyl group makes this specific building block highly relevant for designing compounds with improved pharmacokinetic half-lives [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Hit‑to‑Lead LogP Optimization Studies
Lipophilicity differentiation context
Cell permeability assay endpoints
Kinase‑Targeted Screening Library Design
Imidazothiazole scaffold context
Kinase panel selectivity review
Hydrogen‑Bonding Interaction Profiling
H‑acceptor count differentiation
Binding affinity to multi‑H‑bond targets
Structural Biology & Biophysical Assays
Hydrophobic contact profile
Co‑crystallization endpoint review

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

243.0233108 g/mol

Monoisotopic Mass

243.0233108 g/mol

Heavy Atom Count

15

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